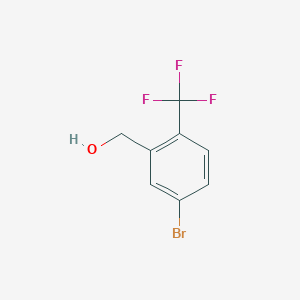
(5-Bromo-2-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
(5-Bromo-2-(trifluoromethyl)phenyl)methanol is a chemical compound with the CAS Number: 1214349-54-8 and a molecular weight of 255.03 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H6BrF3O . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
A study detailed the synthesis of a related compound, highlighting the methodology for creating (5-bromo-2-hydroxyphenyl)(phenyl)methanone, which shares a bromo and phenyl group with the compound . The synthesis involved the reaction of 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination, indicating the potential for creating complex molecules for further application in material science and organic chemistry (Kuang Xin-mou, 2009).
Reaction Mechanisms
Research on alkyl radicals containing two different beta-leaving groups provides insights into the formation of olefin cation radicals. This study's findings are consonant with the formation of an olefin cation radical, highlighting the intricate reaction mechanisms that such compounds can undergo. This knowledge is critical for developing synthetic strategies in organic chemistry (B. Bales et al., 2001).
Application in Organic Synthesis
Another study explored the use of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury as a tetrafluoroethylidene source, showing the versatility of bromo- and trifluoromethyl-containing compounds in synthesizing fluorinated organic compounds. This has significant implications for developing pharmaceuticals and agrochemicals, where fluorinated compounds often play a crucial role due to their stability and biological activity (D. Seyferth & G. J. Murphy, 1973).
Magnetic Studies
A notable application in the field of materials science involves the synthesis of linear Mn(III)2M(III)(CN)6 species incorporating (5-Brsalen)Mn units. This research into cyano-bridged single-molecule magnets demonstrates the potential of such compounds in creating materials with unique magnetic properties, useful for data storage and quantum computing applications (Hye Jin Choi et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEJEQQBRZHCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214349-54-8 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



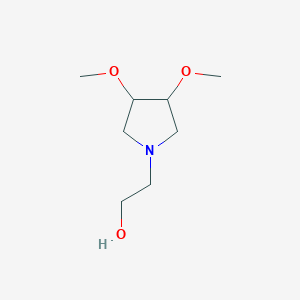

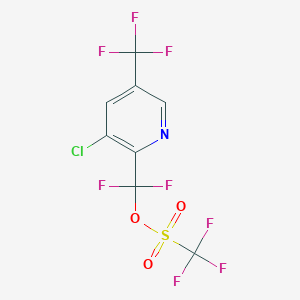

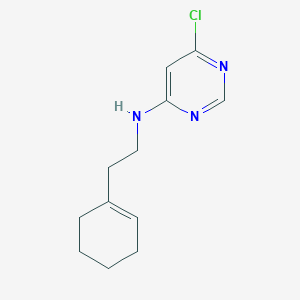

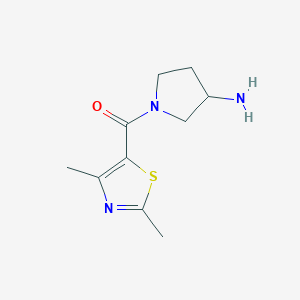

![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
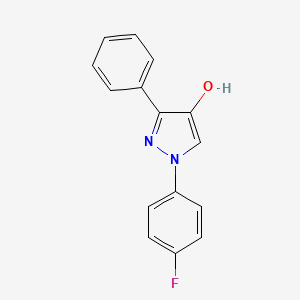
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
